An In-depth Technical Guide to 4'-(4-Methylphenyl)-2,2,2-trifluoroacetophenone: Structure, Properties, and Applications
An In-depth Technical Guide to 4'-(4-Methylphenyl)-2,2,2-trifluoroacetophenone: Structure, Properties, and Applications
Foreword: The Significance of Fluorination in Modern Chemistry
The strategic incorporation of fluorine atoms into organic molecules has become a cornerstone of modern drug discovery, materials science, and agrochemistry. The trifluoromethyl (CF₃) group, in particular, imparts a unique and often highly beneficial set of properties to a parent molecule. Its strong electron-withdrawing nature, high lipophilicity, and metabolic stability can dramatically enhance a compound's efficacy, bioavailability, and resistance to degradation. This guide focuses on a key exemplar of this molecular strategy: 4'-(4-Methylphenyl)-2,2,2-trifluoroacetophenone. We will dissect its molecular architecture, explore its physicochemical characteristics, and illuminate its role as a versatile building block in the synthesis of advanced chemical entities.
Molecular Identity and Structure
4'-(4-Methylphenyl)-2,2,2-trifluoroacetophenone is an aromatic ketone characterized by a p-tolyl group attached to a carbonyl, which is in turn bonded to a trifluoromethyl group. This structure is fundamental to its reactivity and utility.
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IUPAC Name: 2,2,2-trifluoro-1-(4-methylphenyl)ethan-1-one
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Synonyms: 4-(Trifluoroacetyl)toluene, 4'-Methyl-2,2,2-trifluoroacetophenone[1][2]
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Molecular Formula: C₉H₇F₃O[2]
The core structure consists of a central carbonyl group flanked by an electron-donating p-tolyl ring and a potent electron-withdrawing trifluoromethyl group. This electronic push-pull system dictates the compound's chemical behavior.
Physicochemical and Spectroscopic Profile
The physical properties of this compound are a direct consequence of its molecular structure. The trifluoromethyl group significantly influences its boiling point, density, and reactivity compared to its non-fluorinated analog, 4'-methylacetophenone.
Table 1: Physicochemical Properties
| Property | Value | Source(s) |
|---|---|---|
| Appearance | Colorless to light yellow/orange clear liquid | [2] |
| Boiling Point | 70 - 72 °C at 15 mmHg | [2] |
| Density | ~1.24 g/cm³ | [1][2] |
| Refractive Index | n20/D ~1.47 | [2] |
| Purity | Typically ≥95-97% (GC) | [1][2] |
| Storage | Store at 2 - 8 °C or ambient temperature |[2] |
Spectroscopic Signatures
While a dedicated spectrum for this specific molecule is not publicly available, its structure allows for the confident prediction of its key spectroscopic features based on data from its parent compound, 2,2,2-trifluoroacetophenone.[3][4]
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¹H NMR: The proton NMR spectrum is expected to be simple and characteristic. It should feature two doublets in the aromatic region (7-8 ppm range) corresponding to the AA'BB' system of the para-substituted phenyl ring, and a singlet around 2.4 ppm for the three protons of the methyl group.
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¹⁹F NMR: A single, sharp resonance is expected for the three equivalent fluorine atoms of the trifluoromethyl group.
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¹³C NMR: The carbon spectrum will show distinct signals for the carbonyl carbon (~180 ppm, quartet due to C-F coupling), the trifluoromethyl carbon (~117 ppm, a strong quartet due to one-bond C-F coupling), and the aromatic and methyl carbons.
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Infrared (IR) Spectroscopy: The IR spectrum will be dominated by a strong absorption band for the carbonyl (C=O) stretching vibration, typically found at a higher wavenumber than non-fluorinated ketones due to the inductive effect of the CF₃ group. Strong C-F stretching bands will also be prominent in the 1100-1300 cm⁻¹ region.
Chemical Reactivity and Mechanistic Insights
The chemistry of 4'-(4-Methylphenyl)-2,2,2-trifluoroacetophenone is governed by the powerful electron-withdrawing effect of the trifluoromethyl group.
Enhanced Electrophilicity of the Carbonyl Carbon
The three fluorine atoms inductively pull electron density away from the carbonyl carbon, rendering it highly electrophilic and susceptible to nucleophilic attack.[5] This increased reactivity is a key feature exploited in its synthetic applications. For instance, trifluoromethyl ketones (TFMKs) readily form stable tetrahedral adducts, such as hydrates or hemiacetals, a property that is central to their mechanism as enzyme inhibitors.[5]
Stability of the Trifluoromethyl Group
Despite the reactivity it imparts on the adjacent carbonyl, the trifluoromethyl group itself is exceptionally stable and chemically robust.[6] The carbon-fluorine bond is one of the strongest single bonds in organic chemistry, making the CF₃ moiety resistant to metabolic degradation. This stability is a highly desirable trait in drug design, as it can prevent the formation of potentially toxic metabolites.[6][7]
Role as a Transition-State Analog
In biochemical contexts, TFMKs are potent reversible inhibitors of various hydrolases, particularly serine proteases and esterases.[5] The electrophilic ketone is attacked by a catalytic serine residue in the enzyme's active site, forming a stable tetrahedral hemiketal. This adduct closely mimics the transition state of the natural substrate's hydrolysis, effectively blocking the enzyme's catalytic cycle.[5] This mechanism makes TFMKs, including the subject compound, valuable scaffolds for developing therapeutic agents and agrochemical pest controls.[5]
Synthesis: Pathways and Protocols
The synthesis of aryl trifluoromethyl ketones can be achieved through several established methodologies. While a specific industrial-scale synthesis for 4'-(4-Methylphenyl)-2,2,2-trifluoroacetophenone is proprietary, the following routes represent validated and logical approaches.[8][9][10]
Method 1: Friedel-Crafts Acylation
This classic approach involves the acylation of toluene with a trifluoroacetylating agent, such as trifluoroacetic anhydride or trifluoroacetyl chloride, in the presence of a Lewis acid catalyst (e.g., AlCl₃). The para-directing effect of the methyl group on toluene favors the formation of the desired 4'-substituted product over the ortho isomer.[10]
Method 2: Nucleophilic Trifluoromethylation of an Ester
A more modern and often higher-yielding approach involves the reaction of a p-toluic acid ester (e.g., methyl 4-methylbenzoate) with a nucleophilic trifluoromethylating reagent.[8][9] Reagents like Ruppert's reagent (TMSCF₃) or even fluoroform (HCF₃) activated by a strong base can effectively deliver the CF₃⁻ anion to the ester carbonyl, forming the target ketone after workup.[8]
Generalized Experimental Protocol: Nucleophilic Trifluoromethylation of Methyl 4-methylbenzoate
This protocol is a representative example based on established literature procedures for similar transformations and should be adapted and optimized for specific laboratory conditions.[8]
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Reactor Setup: A dry, three-necked round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, a thermometer, and an inlet for an inert gas (e.g., Argon or Nitrogen).
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Reagent Charging: The flask is charged with methyl 4-methylbenzoate (1.0 eq) and a suitable anhydrous solvent such as triglyme or THF. The solution is cooled to -40 °C in a dry ice/acetone bath.
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Base Addition: A solution of potassium bis(trimethylsilyl)amide (KHMDS) (2.0 eq) in THF is added dropwise to the cooled solution, maintaining the internal temperature below -35 °C.
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Trifluoromethylation: Fluoroform (HCF₃) gas (1.1 eq) is bubbled through the reaction mixture, or a pre-formed trifluoromethylating agent is added. The reaction is stirred at -40 °C for several hours, with progress monitored by TLC or GC-MS.
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Quenching: Upon completion, the reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
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Extraction and Purification: The mixture is allowed to warm to room temperature, and the organic layer is separated. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure.
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Final Purification: The crude product is purified by column chromatography on silica gel or by vacuum distillation to yield pure 4'-(4-Methylphenyl)-2,2,2-trifluoroacetophenone.
Caption: Generalized workflow for the synthesis of the target compound via nucleophilic trifluoromethylation.
Applications in Research and Development
The unique properties conferred by the trifluoromethyl group make this compound a valuable intermediate in several high-value R&D sectors.[2]
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Pharmaceutical Development: It serves as a key building block for synthesizing more complex active pharmaceutical ingredients (APIs).[2][7][11] Its structure is a precursor for potential anti-inflammatory agents, analgesics, and enzyme inhibitors. The CF₃ group can improve metabolic stability, membrane permeability, and binding affinity of the final drug molecule.[7][12]
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Agrochemical Synthesis: The demonstrated activity of TFMKs against insect esterases makes this compound a valuable starting point for the development of novel insecticides.[5] These compounds can act as targeted pest control agents by disrupting critical biological processes in insects.
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Material Science: Incorporation of fluorinated moieties like the one in this compound can enhance the thermal stability, chemical resistance, and hydrophobicity of polymers and coatings.[2] It is used in the formulation of advanced materials for specialized applications.
Safety and Handling
As with any active chemical reagent, proper handling is essential. 4'-(4-Methylphenyl)-2,2,2-trifluoroacetophenone is classified with the following hazards:
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GHS Pictogram: GHS07 (Exclamation Mark)
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Hazard Statements:
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H315: Causes skin irritation.
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H319: Causes serious eye irritation.
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H335: May cause respiratory irritation.
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Precautionary Statements:
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P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
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P271: Use only outdoors or in a well-ventilated area.
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P280: Wear protective gloves/protective clothing/eye protection/face protection.
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Always consult the latest Safety Data Sheet (SDS) from the supplier before handling this compound.
Conclusion
4'-(4-Methylphenyl)-2,2,2-trifluoroacetophenone is more than just a chemical intermediate; it is a powerful embodiment of the "fluorine effect" in modern chemistry. Its carefully balanced structure—combining a reactive, electrophilic ketone with a metabolically robust trifluoromethyl group—makes it an exceptionally versatile and valuable tool for researchers and scientists. From designing next-generation pharmaceuticals and targeted agrochemicals to engineering high-performance materials, this compound provides a reliable and potent building block for innovation.
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4′-(4-Methylphenyl)-2,2′:6′,2′′-terpyridine. (n.d.). ResearchGate. [Link]
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Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. (2024, February 15). MDPI. [Link]
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Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). (2023, August 15). MDPI. [Link]
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Syntheses and applications of furanyl-functionalised 2,2':6',2''-terpyridines. (2012, March 12). Beilstein Journals. [Link]
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